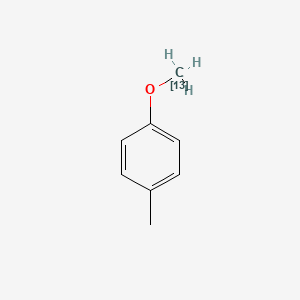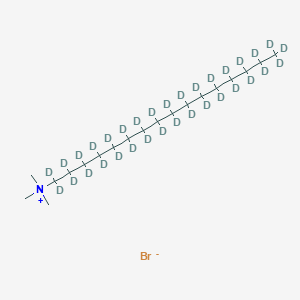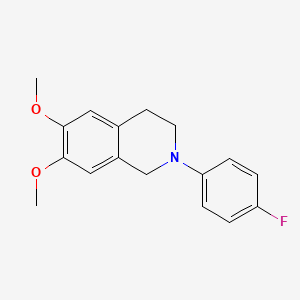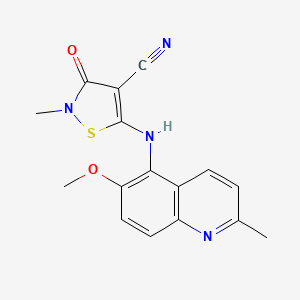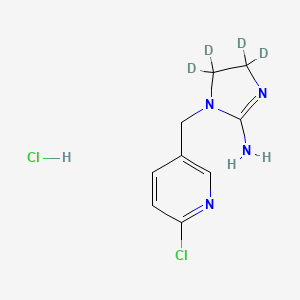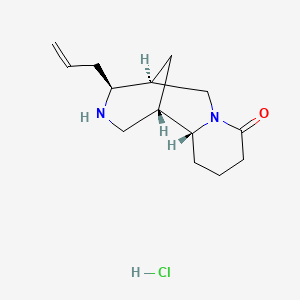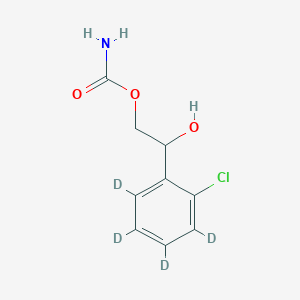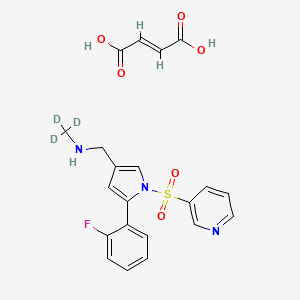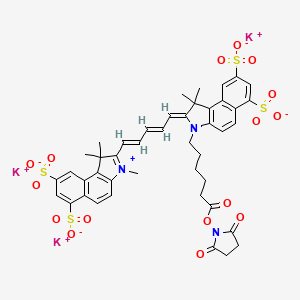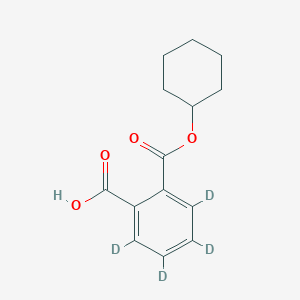
(2R,3R,5R)-5-(6-amino-8-methylpurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(2R,3R,5R)-5-(6-amino-8-methylpurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol” is a nucleoside analog, which is a structural component of nucleic acids such as DNA and RNA. Nucleoside analogs are often used in medical research and treatment, particularly in antiviral and anticancer therapies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of nucleoside analogs typically involves the coupling of a purine or pyrimidine base with a sugar moiety. For this compound, the purine base is 6-amino-8-methylpurine, and the sugar moiety is a modified ribose. The synthesis can be achieved through glycosylation reactions, where the purine base is reacted with a protected sugar derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of nucleoside analogs often involves large-scale chemical synthesis using automated synthesizers. The process includes multiple steps of protection and deprotection of functional groups, purification through chromatography, and crystallization to obtain the final product in high purity.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl groups in the sugar moiety can undergo oxidation to form ketones or aldehydes.
Reduction: The amino group in the purine base can be reduced to form different derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while substitution reactions can introduce halogens or alkyl groups into the molecule.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a model compound for studying the reactivity and properties of nucleoside analogs.
Biology
In biology, nucleoside analogs are often used as probes to study nucleic acid metabolism and function. They can be incorporated into DNA or RNA to investigate the mechanisms of replication, transcription, and translation.
Medicine
In medicine, nucleoside analogs are widely used as antiviral and anticancer agents. They can inhibit the replication of viruses or the proliferation of cancer cells by interfering with nucleic acid synthesis.
Industry
In the pharmaceutical industry, nucleoside analogs are used in the development of new drugs. They are also used in diagnostic assays and as research tools in molecular biology.
作用機序
The mechanism of action of nucleoside analogs typically involves their incorporation into nucleic acids, where they act as chain terminators or inhibitors of polymerase enzymes. This can lead to the inhibition of viral replication or cancer cell proliferation. The specific molecular targets and pathways involved depend on the particular analog and its structure.
類似化合物との比較
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar structure.
2’,3’-Dideoxyadenosine: A nucleoside analog used in antiviral therapy.
8-Azaguanine: A purine analog with anticancer properties.
Uniqueness
The uniqueness of “(2R,3R,5R)-5-(6-amino-8-methylpurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol” lies in its specific structure, which may confer unique biological activity or therapeutic potential compared to other nucleoside analogs.
特性
分子式 |
C11H15N5O3 |
|---|---|
分子量 |
265.27 g/mol |
IUPAC名 |
(2R,3R,5R)-5-(6-amino-8-methylpurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H15N5O3/c1-5-15-9-10(12)13-4-14-11(9)16(5)8-2-6(18)7(3-17)19-8/h4,6-8,17-18H,2-3H2,1H3,(H2,12,13,14)/t6-,7-,8-/m1/s1 |
InChIキー |
IJRWMSFJUAOOAR-BWZBUEFSSA-N |
異性体SMILES |
CC1=NC2=C(N=CN=C2N1[C@H]3C[C@H]([C@H](O3)CO)O)N |
正規SMILES |
CC1=NC2=C(N=CN=C2N1C3CC(C(O3)CO)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline](/img/structure/B12404106.png)
